molecular formula C20H24N2O5S B11474014 N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B11474014
M. Wt: 404.5 g/mol
InChI Key: ZRAGZGVDPFZENM-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the methoxyphenoxyethyl group and the methylsulfonyl group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(3-methoxyphenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide

InChI

InChI=1S/C20H24N2O5S/c1-26-17-6-3-7-18(14-17)27-12-10-21-20(23)16-8-9-19-15(13-16)5-4-11-22(19)28(2,24)25/h3,6-9,13-14H,4-5,10-12H2,1-2H3,(H,21,23)

InChI Key

ZRAGZGVDPFZENM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C

Origin of Product

United States

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